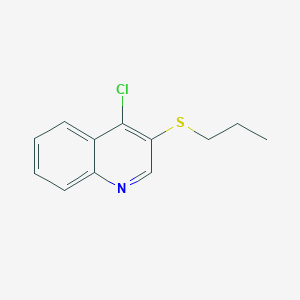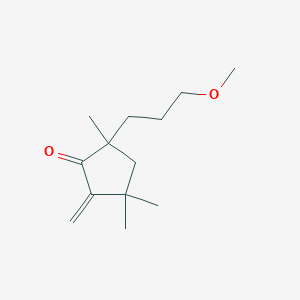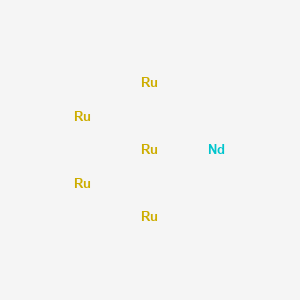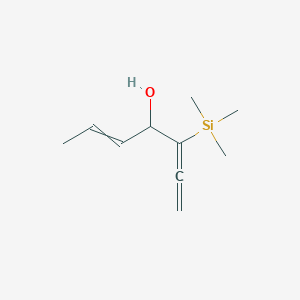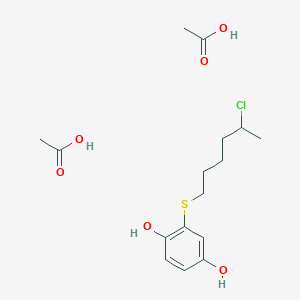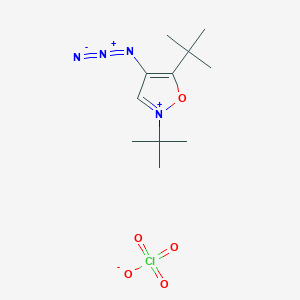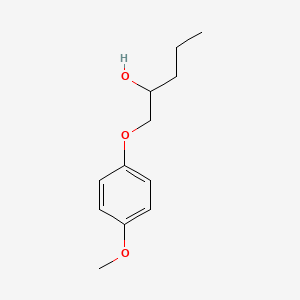
1-(4-Methoxyphenoxy)pentan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Methoxyphenoxy)pentan-2-ol is an organic compound that belongs to the class of alcohols and phenols It is characterized by the presence of a methoxyphenoxy group attached to a pentanol chain
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(4-Methoxyphenoxy)pentan-2-ol can be synthesized through several methods. One common approach involves the reaction of 4-methoxyphenol with 1-bromo-2-pentanol in the presence of a base such as potassium carbonate. The reaction typically takes place in an organic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.
Chemical Reactions Analysis
Types of Reactions
1-(4-Methoxyphenoxy)pentan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alkanes.
Substitution: Formation of substituted phenoxy compounds.
Scientific Research Applications
1-(4-Methoxyphenoxy)pentan-2-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(4-Methoxyphenoxy)pentan-2-ol involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl group can form hydrogen bonds with biological molecules, affecting their structure and function. Additionally, the methoxyphenoxy group can interact with hydrophobic regions of proteins and enzymes, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
1-(4-Hydroxyphenoxy)pentan-2-ol: Similar structure but with a hydroxyl group instead of a methoxy group.
1-(4-Methylphenoxy)pentan-2-ol: Similar structure but with a methyl group instead of a methoxy group.
1-(4-Ethoxyphenoxy)pentan-2-ol: Similar structure but with an ethoxy group instead of a methoxy group.
Uniqueness
1-(4-Methoxyphenoxy)pentan-2-ol is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can enhance the compound’s solubility in organic solvents and affect its interaction with biological targets.
Properties
CAS No. |
87034-20-6 |
|---|---|
Molecular Formula |
C12H18O3 |
Molecular Weight |
210.27 g/mol |
IUPAC Name |
1-(4-methoxyphenoxy)pentan-2-ol |
InChI |
InChI=1S/C12H18O3/c1-3-4-10(13)9-15-12-7-5-11(14-2)6-8-12/h5-8,10,13H,3-4,9H2,1-2H3 |
InChI Key |
NNJZPUAKZPVSCQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(COC1=CC=C(C=C1)OC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




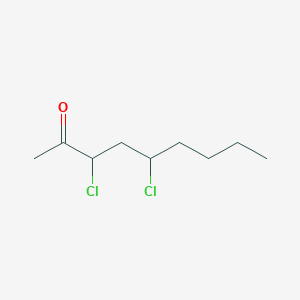
![2-[(Propan-2-ylidene)amino]benzamide](/img/structure/B14405909.png)

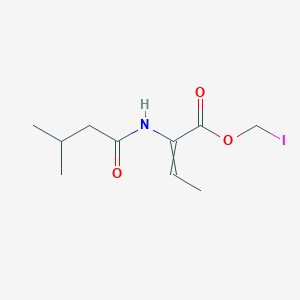
![3-{[(2-Nitrophenyl)methylidene]amino}quinazolin-4(3H)-one](/img/structure/B14405926.png)
